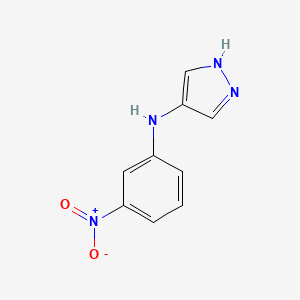![molecular formula C15H23ClO B13180145 ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl ether intermediate, which then reacts with the benzyl alcohol derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), sodium thiolate (NaSR), sodium alkoxide (NaOR)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Azides, thiols, ethers
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various functionalized compounds.
Biology: In biological research, this compound can be used to modify biomolecules through covalent attachment, aiding in the study of protein-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their activity or function. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Hexylbenzene: Contains a hexyl group attached to a benzene ring but lacks the chloromethyl group.
Chloromethylbenzene: Similar in having a chloromethyl group attached to a benzene ring but lacks the 5-methylhexyl group.
Uniqueness: ({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected through an oxygen atom. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C15H23ClO |
|---|---|
Molekulargewicht |
254.79 g/mol |
IUPAC-Name |
[3-(chloromethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
InChI-Schlüssel |
JGYUJYFRXBFZQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCOCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


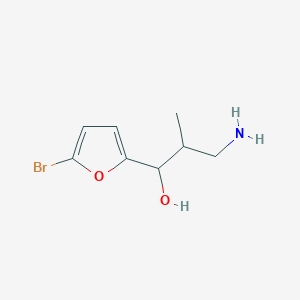
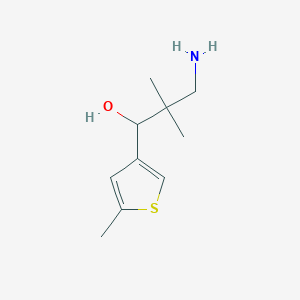
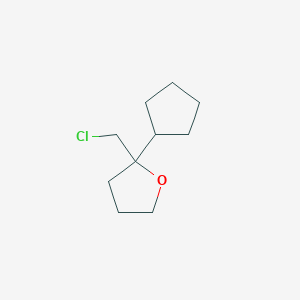
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
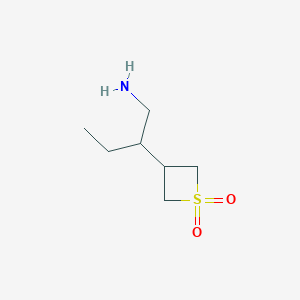
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
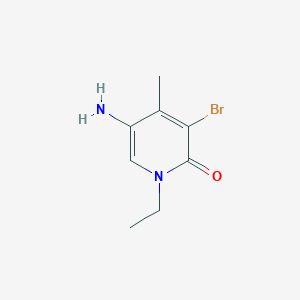


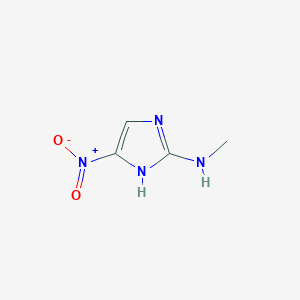
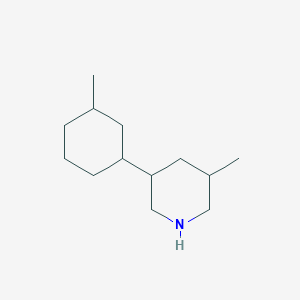
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
